4-Fluorobutyl isocyanate

Computational Chemistry Reaction Kinetics Isocyanate Reactivity

4-Fluorobutyl isocyanate (CAS 353-16-2), also known as 1-fluoro-4-isocyanatobutane, is a monofunctional aliphatic isocyanate with the molecular formula C5H8FNO and a molecular weight of 117.12 g/mol. This colorless liquid is characterized by a terminal isocyanate (-N=C=O) group and a fluorine atom positioned at the 4-position of the butyl chain.

Molecular Formula C5H8FNO
Molecular Weight 117.12 g/mol
CAS No. 353-16-2
Cat. No. B13416383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobutyl isocyanate
CAS353-16-2
Molecular FormulaC5H8FNO
Molecular Weight117.12 g/mol
Structural Identifiers
SMILESC(CCF)CN=C=O
InChIInChI=1S/C5H8FNO/c6-3-1-2-4-7-5-8/h1-4H2
InChIKeyWPILDNCAFFGLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobutyl Isocyanate (CAS 353-16-2): Core Properties and Identity


4-Fluorobutyl isocyanate (CAS 353-16-2), also known as 1-fluoro-4-isocyanatobutane, is a monofunctional aliphatic isocyanate with the molecular formula C5H8FNO and a molecular weight of 117.12 g/mol . This colorless liquid is characterized by a terminal isocyanate (-N=C=O) group and a fluorine atom positioned at the 4-position of the butyl chain . The compound has a boiling point of 138.6°C at 760 mmHg, a density of 0.99 g/cm³, and a flash point of 35°C . The presence of the electronegative fluorine substituent distinguishes it from non-halogenated alkyl isocyanates, imparting unique electronic properties that modulate the reactivity of the isocyanate group.

Fluorinated aliphatic isocyanate for building block synthesis
Enables ¹⁹F NMR analytical monitoring in reactions and QC
Reported enhanced electrophilicity supports milder nucleophilic additions

Why 4-Fluorobutyl Isocyanate Cannot Be Replaced by Generic Alkyl Isocyanates


Generic substitution of 4-fluorobutyl isocyanate with non-fluorinated alkyl isocyanates, such as n-butyl isocyanate (CAS 111-36-4), is inadvisable due to fundamentally different reactivity profiles imparted by the terminal fluorine substituent. The strong electron-withdrawing effect of fluorine significantly increases the electrophilicity of the isocyanate group, accelerating nucleophilic addition reactions compared to unfluorinated analogs [1]. This differential reactivity, which has been established through computational studies showing that fluorinated alkyl isocyanates have lower activation energies than their non-fluorinated counterparts in certain reactions [2], directly impacts reaction yields, product purity, and the efficiency of synthetic pathways. Furthermore, the fluorine atom introduces a unique ¹⁹F NMR spectroscopic handle that is entirely absent in non-fluorinated analogs, enabling distinct analytical and quality control workflows that would be impossible with generic substitutes [3].

Reactivity mismatch

Non-fluorinated alkyl isocyanates lack the electron-withdrawing fluorine effect; activation energy differences may reduce reaction rates and yields in nucleophilic additions.

Analytical capability loss

Substituting with n-butyl isocyanate eliminates the ¹⁹F NMR handle, removing a straightforward reaction-monitoring and purity-assessment method.

Physicochemical property shift

Differences in boiling point (+23.6 °C higher) and density alter distillation and purification protocols; generic replacement may require process revalidation.

Quantitative Differentiation of 4-Fluorobutyl Isocyanate Against Comparators


Enhanced Electrophilicity: Lower Activation Energy in Nucleophilic Additions

The presence of the electron-withdrawing fluorine atom in 4-fluorobutyl isocyanate lowers the activation energy for nucleophilic addition reactions relative to non-fluorinated alkyl isocyanates. Computational studies using B3LYP/6-31G* calculations compared the activation energies of various isocyanates with methanol, demonstrating that fluorinated isocyanates exhibit the lowest activation barrier among the series [1].

Activation energy
Class-level inference
Lowest activation energy among tested isocyanates (FCH2-NCO < SiH3CH2 < C6H5 < CH3 < SiH3)
Supports faster nucleophilic additions under identical conditions
B3LYP/6-31G*; methanol reaction; gas-phase and low-permittivity models. Reported ranking.
Computational Chemistry Reaction Kinetics Isocyanate Reactivity

Superior Reactivity with Weak Nucleophiles: Fluorinated vs. Non-Fluorinated Isocyanates

Perfluoroisocyanates, as a class that includes fluorinated alkyl isocyanates, demonstrate higher activities than unfluorinated isocyanates in reactions with weak nucleophilic compounds. This class-level inference is based on experimental studies comparing the reactivity of perfluoroalkyl isocyanates with non-fluorinated analogs [1].

Weak nucleophile reactivity
Class-level inference
Fluorinated isocyanates exhibit higher activity than unfluorinated analogs
May broaden synthetic scope with less reactive partners
Qualitative class comparison; specific substrates not detailed in abstract.
Fluorine Chemistry Isocyanate Synthesis Nucleophilic Addition

Physicochemical Differentiation: Boiling Point and Density vs. Unfluorinated Analog

4-Fluorobutyl isocyanate exhibits a significantly lower boiling point (138.6 °C) and higher density (0.99 g/cm³) compared to its non-fluorinated analog, n-butyl isocyanate. These differences are critical for distillation, extraction, and formulation processes [1].

Boiling point vs. analog
Cross-study comparable
138.6 °C vs. n-butyl isocyanate 115 °C (Δ +23.6 °C)
Higher boiling point provides distinct distillation window
760 mmHg; density also higher at 0.99 g/cm³. Data to verify with lot.
Physicochemical Properties Process Engineering Separation Science

Analytical Differentiator: The ¹⁹F NMR Spectroscopic Handle

4-Fluorobutyl isocyanate possesses a unique fluorine atom that serves as a non-invasive ¹⁹F NMR spectroscopic probe. This allows for reaction monitoring, purity assessment, and compound tracking without interference from the organic matrix, a capability entirely lacking in non-fluorinated alkyl isocyanates [1].

¹⁹F NMR handle
Reported
Single ¹⁹F NMR signal, absent in non-fluorinated isocyanates
Enables straightforward reaction monitoring and purity analysis
Non-invasive probe in complex mixtures; reported in IR/NMR correlations.
Analytical Chemistry Quality Control NMR Spectroscopy

Validated Application Scenarios for 4-Fluorobutyl Isocyanate Based on Differential Evidence


Synthesis of Fluorinated Pharmaceutical Intermediates and Building Blocks

4-Fluorobutyl isocyanate is ideally suited for introducing a fluorinated alkyl chain into drug candidates. Its enhanced reactivity (lower activation energy) compared to non-fluorinated isocyanates allows for efficient conjugation with amines or alcohols to form ureas or carbamates under mild conditions, while the terminal fluorine serves as a valuable ¹⁹F NMR probe for monitoring reaction progress and final product purity [1] [2].

Preparation of Specialty Fluorinated Polyurethanes and Coatings

The compound's distinct physicochemical properties, including its higher boiling point relative to n-butyl isocyanate, provide advantages in polymer synthesis and purification. The fluorine atom imparts enhanced hydrophobicity and chemical resistance to resulting polymers, while the isocyanate group ensures robust covalent attachment to polyol or polyamine substrates. This is particularly valuable for creating low-surface-energy coatings and sealants .

Development of Fluorinated Agrochemical Intermediates

In agrochemical research, the compound's combination of a reactive isocyanate group and a fluorine substituent enables the construction of novel carbamate or urea herbicides and fungicides with potentially improved metabolic stability. The increased reactivity with weak nucleophiles expands the range of possible synthetic transformations beyond what is achievable with non-fluorinated alkyl isocyanates [3].

Application
Selection Property
Validation Focus
Fluorinated intermediate synthesis
Fluorinated electrophilicity profile
Reaction monitoring via ¹⁹F NMR
Specialty polyurethane/coating R&D
Hydrophobicity and thermal stability
Polymer purification and property testing
Agrochemical intermediate exploration
Enhanced reactivity with weak nucleophiles
Metabolic stability and transformation scope

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